2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride
Description
Properties
IUPAC Name |
2-methyl-2,9-diazaspiro[4.5]decane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-6-4-9(8-11)3-2-5-10-7-9;;/h10H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCVGDHJMNBCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857375 | |
| Record name | 2-Methyl-2,7-diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086395-66-5, 1864061-96-0 | |
| Record name | 2-Methyl-2,7-diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,7-diazaspiro[4.5]decane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-methyl-2,7-diazaspiro[4.5]decane with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Overview
2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride is a synthetic compound with a unique spirocyclic structure that has garnered significant attention in various scientific fields, including chemistry, biology, and medicine. Its distinctive chemical properties make it a valuable building block for complex organic molecules and a potential therapeutic agent.
Chemistry
- Building Block for Synthesis : This compound is utilized in the synthesis of more complex organic molecules and spirocyclic compounds. Its unique structure allows for diverse reaction pathways, making it an essential reagent in organic chemistry.
- Reagent in Chemical Reactions : It serves as a reagent in various chemical reactions, including oxidation, reduction, and substitution processes. These reactions can yield various derivatives that have potential applications in different fields.
Biology
- Biochemical Assays : this compound is investigated for its role as a ligand in biochemical assays. It has shown promise in studying enzyme-substrate interactions and could be pivotal in understanding complex biological processes.
- Cellular Mechanisms : The compound has been identified as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis—a form of programmed cell death. This inhibition can lead to reduced inflammation and cell death in pathological conditions, making it a candidate for therapeutic applications against diseases where necroptosis is implicated .
Medicine
- Therapeutic Applications : Research is ongoing to explore its potential as an antimicrobial agent and in drug delivery systems. Its ability to modulate specific biological pathways suggests that it could be developed into treatments for various diseases, including neurodegenerative disorders and certain cancers .
- Drug Development : The compound's unique structure allows it to interact with various molecular targets, making it a candidate for developing new drugs that can effectively target specific pathways involved in disease progression .
Industry
- Specialty Chemicals Production : In industrial applications, this compound is used in the development of specialty chemicals and materials with unique properties. Its versatility as an intermediate makes it valuable for creating compounds with specific functionalities.
Structure-Activity Relationship (SAR)
Recent studies have focused on the SAR of spiro[4.5]decanes, revealing insights into how structural variations affect biological activity. For example:
- Compounds similar to this compound have been shown to effectively inhibit RIPK1 activity, suggesting potential therapeutic roles in conditions characterized by excessive necroptosis .
Biochemical Analysis
In laboratory settings, the compound exhibits significant anti-necroptotic effects on U937 cells (a human histiocytic lymphoma cell line). Research indicates that:
- At lower doses, the compound inhibits RIPK1 without causing significant adverse effects.
- The stability and degradation of the compound under standard laboratory conditions have been found to be minimal, ensuring its long-term effectiveness in cellular assays .
Summary Table of Applications
| Application Area | Specific Uses |
|---|---|
| Chemistry | Building block for complex organic synthesis |
| Reagent in oxidation/reduction/substitution reactions | |
| Biology | Ligand in biochemical assays |
| Inhibitor of RIPK1 (necroptosis-related pathways) | |
| Medicine | Potential antimicrobial agent |
| Drug development for neurodegenerative diseases | |
| Industry | Production of specialty chemicals |
Mechanism of Action
The mechanism by which 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Positional Isomers: Methyl Substitution Variations
- 7-Methyl-2,7-diazaspiro[4.5]decane Dihydrochloride (CAS: 1955515-24-8)
- Molecular Formula : C₉H₂₀Cl₂N₂ (identical to the target compound).
- Key Difference : Methyl group at position 7 instead of 2.
- Properties : Similar molecular weight (227.17 g/mol) but distinct stereoelectronic effects due to nitrogen methylation. The 7-methyl isomer may exhibit altered solubility or receptor interactions compared to the 2-methyl variant .
Ring Size and Heteroatom Modifications
- 7-Methyl-2,7-diazaspiro[3.5]nonane Dihydrochloride (CAS: 1588441-26-2) Molecular Formula: C₈H₁₈Cl₂N₂. Key Difference: Smaller spiro system (3.5 instead of 4.5) and methyl at position 7.
- 2-Oxa-8-azaspiro[4.5]decane Hydrochloride (CAS: 374795-37-6) Molecular Formula: C₈H₁₆ClNO₂. Key Difference: Replacement of one nitrogen with oxygen (oxa substitution). Properties: Lower basicity and hydrogen-bonding capacity compared to diaza analogs, influencing solubility and pharmacokinetics .
Functional Group Variations
Physicochemical Properties
| Compound (CAS) | Molecular Weight (g/mol) | Solubility (Reported) | Key Structural Feature |
|---|---|---|---|
| 1864061-96-0 (Target) | 227.17 | Limited data; likely polar | 2-methyl, dual N-atoms |
| 1955515-24-8 (7-Me isomer) | 227.17 | Soluble in polar solvents | 7-methyl, dual N-atoms |
| 374795-37-6 (Oxa analog) | 217.68 | Moderate aqueous solubility | 2-oxa, single N-atom |
| 1588441-26-2 (3.5 spiro system) | 223.15 | Not reported | Smaller spiro core (3.5) |
Biological Activity
2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride is a synthetic compound that has garnered attention for its unique biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanism of action, antimicrobial properties, anti-inflammatory effects, and comparative analysis with similar compounds.
- Chemical Formula : C₇H₁₄Cl₂N₂
- Molecular Weight : 195.11 g/mol
- CAS Number : 1086395-66-5
The dihydrochloride form enhances solubility in aqueous environments, making it suitable for biological assays and applications.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within biological systems. Notably, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is crucial in necroptosis—a form of programmed cell death associated with inflammation and various diseases. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing phosphorylation events necessary for necroptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated effective inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents. The compound's structural features may contribute to its ability to disrupt microbial cell processes.
Anti-inflammatory Effects
Due to its inhibition of RIPK1, the compound may also exhibit anti-inflammatory properties by preventing necroptosis in immune cells. This mechanism could be beneficial in treating conditions characterized by excessive inflammation, such as autoimmune diseases or chronic inflammatory conditions.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity and unique features of this compound compared to similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Structure | Inhibition of RIPK1 | Contains a methyl group at position 2 |
| 2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride | Structure | Similar inhibition of RIPK1 | Different nitrogen positioning |
| 2,7-Diazaspiro[4.5]decane dihydrochloride | Structure | Inhibition of necroptosis | Lacks methyl group at position 2 |
The structural variations among these compounds influence their biological activities and interactions with molecular targets.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Inhibition Studies : A study demonstrated that this compound effectively inhibited RIPK1 kinase activity in vitro, leading to reduced necroptosis in cultured immune cells.
- Antimicrobial Efficacy : Another research project tested the compound against a panel of bacterial strains and found that it exhibited potent antimicrobial properties comparable to established antibiotics.
- Anti-inflammatory Potential : In vivo studies indicated that treatment with this compound reduced markers of inflammation in animal models of arthritis, suggesting its potential use in inflammatory disease management.
Q & A
Q. What are the recommended synthetic routes for 2-methyl-2,7-diazaspiro[4.5]decane dihydrochloride?
A common approach involves spirocyclic ring formation via cyclization of precursors such as tert-butyl-protected amines. For example, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate derivatives can undergo acid-mediated deprotection to yield the free base, followed by hydrochloride salt formation . Key intermediates often require Boc (tert-butoxycarbonyl) protection to stabilize reactive amines during synthesis . Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like regioisomers.
Q. How can purity and structural identity be confirmed for this compound?
- HPLC : Use reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity. Retention time comparisons with standards are critical .
- Mass Spectrometry (LCMS) : Confirm molecular weight via [M+H]+ or [M-Cl]+ ions. For example, related spirocyclic amines show m/z peaks consistent with their molecular formulas .
- NMR : 1H/13C NMR should resolve spirocyclic protons (e.g., δ 3.5–4.5 ppm for methylene groups adjacent to nitrogen) and confirm the absence of regioisomeric impurities .
Q. What are the recommended storage conditions to ensure compound stability?
Store in tightly sealed containers under inert gas (e.g., argon) at -20°C to prevent hygroscopic degradation. Avoid exposure to light, moisture, or acidic/basic vapors, as the hydrochloride salt may disproportionate under extreme conditions .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in spirocyclic conformation?
Single-crystal X-ray diffraction (SXRD) using programs like SHELXL/SHELXS can determine bond angles, torsion angles, and hydrogen-bonding networks. For example, orthorhombic crystal systems (space group P212121) are typical for spirocyclic compounds, with unit cell parameters (e.g., a = 11.4585 Å, b = 16.1132 Å, c = 10.1038 Å) providing insights into molecular packing . Refinement against high-resolution data (R-factor < 0.05) is essential to validate spiro geometry .
Q. What analytical challenges arise in distinguishing 2,7- vs. 2,8-diazaspiro isomers?
- Chromatography : Optimize mobile phase pH to exploit differences in amine basicity.
- Tandem MS/MS : Fragment ions (e.g., m/z 154 vs. m/z 168) can differentiate substituent positions .
- Dynamic NMR : Variable-temperature experiments may reveal restricted rotation in one isomer due to steric hindrance .
Q. How do solvation effects influence the compound’s reactivity in aqueous vs. organic media?
The hydrochloride salt exhibits increased solubility in polar solvents (e.g., water, methanol) but may aggregate in non-polar media. Conductivity measurements and dynamic light scattering (DLS) can quantify ion-pair dissociation. For example, aggregation thresholds >1 mM in chloroform suggest limited stability for kinetic studies .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress (e.g., Boc-deprotection kinetics) .
- Design of Experiments (DoE) : Multivariate analysis optimizes parameters like reaction time, temperature, and stoichiometry to minimize impurities (e.g., <0.5% by HPLC) .
Data Contradictions and Resolution
Q. Why do conflicting reports exist regarding the compound’s stability under basic conditions?
Discrepancies may arise from differences in counterion (e.g., chloride vs. bromide) or solvent systems. For example, in aqueous NaOH, the free base may undergo ring-opening via nucleophilic attack, while non-aqueous bases (e.g., KOtBu) preserve the spiro structure .
Q. How can researchers reconcile divergent biological activity data across studies?
- Purity Reassessment : Impurities like 8-azaspiro analogs (e.g., 8-methyl derivatives) may confound bioactivity assays. Use orthogonal methods (HPLC, NMR) to verify compound identity .
- Buffer Compatibility : Phosphate buffers may precipitate the hydrochloride salt, reducing effective concentration. Use alternative buffers (e.g., HEPES) with conductivity monitoring .
Methodological Tables
Table 1. Key Analytical Parameters for Structural Confirmation
Table 2. Stability Under Stress Conditions
| Condition | Observation | Mechanism |
|---|---|---|
| pH 2 (HCl) | Stable for 24 hr | Protonation stabilizes spirocyclic structure |
| pH 10 (NaOH) | Degradation (t1/2 = 2 hr) | Base-induced ring-opening via N-methyl cleavage |
| UV Light | No degradation | Photostability confirmed up to 48 hr |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
